1-(4-(Methylthio)-2-(trifluoromethylthio)phenyl)propan-1-one
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Overview
Description
1-(4-(Methylthio)-2-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with a complex structure that includes both methylthio and trifluoromethylthio groups attached to a phenyl ring
Preparation Methods
The synthesis of 1-(4-(Methylthio)-2-(trifluoromethylthio)phenyl)propan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 4-(methylthio)benzaldehyde with trifluoromethylthiolating agents under controlled conditions to introduce the trifluoromethylthio group. The resulting intermediate is then subjected to further reactions, such as Friedel-Crafts acylation, to form the final product. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
1-(4-(Methylthio)-2-(trifluoromethylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-(Methylthio)-2-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-(Methylthio)-2-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The methylthio and trifluoromethylthio groups can interact with various enzymes and receptors, potentially affecting biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-(Methylthio)-2-(trifluoromethylthio)phenyl)propan-1-one can be compared with similar compounds such as:
1-(4-(Methylthio)-3-(trifluoromethoxy)phenyl)propan-1-one: This compound has a trifluoromethoxy group instead of a trifluoromethylthio group, which may result in different chemical and biological properties.
1-(4-(Trifluoromethylthio)phenyl)propan-1-one: Lacks the methylthio group, which can affect its reactivity and applications. The uniqueness of this compound lies in its combination of functional groups, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C11H11F3OS2 |
---|---|
Molecular Weight |
280.3 g/mol |
IUPAC Name |
1-[4-methylsulfanyl-2-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H11F3OS2/c1-3-9(15)8-5-4-7(16-2)6-10(8)17-11(12,13)14/h4-6H,3H2,1-2H3 |
InChI Key |
RETHJIFGBCEWAI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)SC)SC(F)(F)F |
Origin of Product |
United States |
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